molecular formula C19H32O2 B11836471 (4As,4bs,6as,7s,9as,9br,11as)-4a,6a,7-trimethylhexadecahydroindeno[4,5-h]isochromen-7-ol CAS No. 7389-62-0

(4As,4bs,6as,7s,9as,9br,11as)-4a,6a,7-trimethylhexadecahydroindeno[4,5-h]isochromen-7-ol

Cat. No.: B11836471
CAS No.: 7389-62-0
M. Wt: 292.5 g/mol
InChI Key: PCTCXCANPODEKD-PHFHYRSDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4As,4bs,6as,7s,9as,9br,11as)-4a,6a,7-trimethylhexadecahydroindeno[4,5-h]isochromen-7-ol, also known as 17-Epioxandrolone, is a synthetic compound with the molecular formula C19H30O3. It is a derivative of oxandrolone, a well-known anabolic steroid. This compound is characterized by its complex structure, which includes multiple stereocenters and a unique arrangement of functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4As,4bs,6as,7s,9as,9br,11as)-4a,6a,7-trimethylhexadecahydroindeno[4,5-h]isochromen-7-ol involves several steps, starting from basic organic compounds. The process typically includes:

    Formation of the core structure: This involves cyclization reactions to form the indeno[4,5-h]isochromene core.

    Introduction of functional groups: Various reagents are used to introduce hydroxyl and methyl groups at specific positions.

    Stereoselective synthesis: The synthesis requires careful control of reaction conditions to ensure the correct stereochemistry at each stereocenter.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and gas chromatography (GC) are often employed to monitor the progress of the reactions and to purify the final product.

Chemical Reactions Analysis

Types of Reactions

(4As,4bs,6as,7s,9as,9br,11as)-4a,6a,7-trimethylhexadecahydroindeno[4,5-h]isochromen-7-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: Reduction reactions can convert ketones or aldehydes back to alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Solvents: Common solvents include dichloromethane (DCM), ethanol, and water.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones, while reduction can produce secondary alcohols.

Scientific Research Applications

(4As,4bs,6as,7s,9as,9br,11as)-4a,6a,7-trimethylhexadecahydroindeno[4,5-h]isochromen-7-ol has several applications in scientific research:

    Chemistry: Used as a reference compound in the study of stereochemistry and reaction mechanisms.

    Biology: Investigated for its potential effects on cellular processes and metabolic pathways.

    Medicine: Explored for its anabolic properties and potential therapeutic uses in muscle wasting diseases.

    Industry: Utilized in the synthesis of other complex organic molecules and as a precursor in pharmaceutical manufacturing.

Mechanism of Action

The mechanism of action of (4As,4bs,6as,7s,9as,9br,11as)-4a,6a,7-trimethylhexadecahydroindeno[4,5-h]isochromen-7-ol involves its interaction with specific molecular targets, such as androgen receptors. Upon binding to these receptors, the compound can modulate gene expression and protein synthesis, leading to anabolic effects. The pathways involved include the activation of signaling cascades that promote muscle growth and repair.

Comparison with Similar Compounds

Similar Compounds

    Oxandrolone: A well-known anabolic steroid with similar structure and properties.

    Methandrostenolone: Another anabolic steroid with comparable effects but different structural features.

    Stanozolol: A synthetic steroid with distinct chemical structure but similar anabolic activity.

Uniqueness

(4As,4bs,6as,7s,9as,9br,11as)-4a,6a,7-trimethylhexadecahydroindeno[4,5-h]isochromen-7-ol is unique due to its specific stereochemistry and functional group arrangement, which confer distinct chemical and biological properties. Its ability to selectively interact with androgen receptors and modulate specific pathways sets it apart from other similar compounds.

Properties

CAS No.

7389-62-0

Molecular Formula

C19H32O2

Molecular Weight

292.5 g/mol

IUPAC Name

(1S,3aS,3bR,5aS,9aS,9bS,11aS)-1,9a,11a-trimethyl-3,3a,3b,4,5,5a,6,7,9,9b,10,11-dodecahydro-2H-indeno[4,5-h]isochromen-1-ol

InChI

InChI=1S/C19H32O2/c1-17-12-21-11-8-13(17)4-5-14-15(17)6-9-18(2)16(14)7-10-19(18,3)20/h13-16,20H,4-12H2,1-3H3/t13-,14+,15-,16-,17-,18-,19-/m0/s1

InChI Key

PCTCXCANPODEKD-PHFHYRSDSA-N

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C)O)CC[C@@H]4[C@@]3(COCC4)C

Canonical SMILES

CC12CCC3C(C1CCC2(C)O)CCC4C3(COCC4)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.